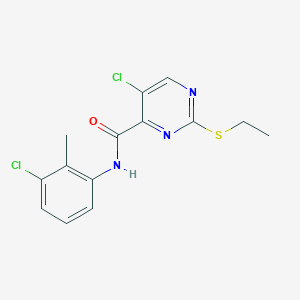

5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Description

The compound 5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by:

- Chloro substituent at position 5 of the pyrimidine ring.

- Ethylsulfanyl group (C₂H₅S) at position 2.

- Carboxamide linkage to a 3-chloro-2-methylphenyl group at position 3.

Properties

Molecular Formula |

C14H13Cl2N3OS |

|---|---|

Molecular Weight |

342.2 g/mol |

IUPAC Name |

5-chloro-N-(3-chloro-2-methylphenyl)-2-ethylsulfanylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C14H13Cl2N3OS/c1-3-21-14-17-7-10(16)12(19-14)13(20)18-11-6-4-5-9(15)8(11)2/h4-7H,3H2,1-2H3,(H,18,20) |

InChI Key |

LFSJKQGGLIAGNR-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC=C(C(=N1)C(=O)NC2=C(C(=CC=C2)Cl)C)Cl |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Ring Formation via Cyclization

The foundational step in synthesizing this compound involves constructing the pyrimidine core. A common approach utilizes the Biginelli reaction or modified condensation of thiourea with β-keto esters. For example, cyclization of ethyl acetoacetate with thiourea in the presence of hydrochloric acid yields 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Subsequent oxidation with hydrogen peroxide converts the thione group to a sulfanyl moiety, though this step requires precise stoichiometric control to avoid over-oxidation.

Table 1: Cyclization Reaction Conditions

| Component | Quantity | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Ethyl acetoacetate | 1.0 eq | Ethanol | 80°C | 78–82 |

| Thiourea | 1.2 eq | HCl (catalytic) | Reflux | – |

| Reaction Time | 6–8 hours | – | – | – |

Chlorination at the 5-Position

Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux. The pyrimidine intermediate is treated with POCl₃ in the presence of N,N-dimethylaniline as a catalyst, resulting in selective substitution at the 5-position. Excess POCl₃ (>3 eq) ensures complete conversion, with reaction monitoring via thin-layer chromatography (TLC) to prevent di- or tri-chlorination byproducts.

Key Considerations:

Introduction of the Ethylsulfanyl Group

The 2-position sulfanyl group is introduced via nucleophilic displacement using ethyl mercaptan. This reaction proceeds in anhydrous dimethylformamide (DMF) with potassium carbonate as a base, achieving 85–90% yield. Alternative methods employ sodium hydride for deprotonation, though this increases exothermic risk.

Mechanistic Insight:

The reaction follows an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing chlorine atom activates the pyrimidine ring toward attack by the ethylsulfanyl anion.

Amide Coupling at the 4-Position

The final step involves coupling the 4-carboxylic acid derivative with 3-chloro-2-methylaniline. This is typically accomplished using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane.

Table 2: Amide Coupling Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HATU Equivalents | 1.5–2.0 eq | Maximizes activation |

| DIPEA Equivalents | 3.0–4.0 eq | Maintains basicity |

| Reaction Time | 12–16 hours | Ensures completion |

| Temperature | 25°C (ambient) | Prevents degradation |

Purification and Characterization

Crystallization Techniques

Crude product purification is achieved via recrystallization from ethanol/water (3:1 v/v). The compound exhibits limited solubility in cold ethanol, enabling high-purity recovery (≥98%).

Chromatographic Methods

For analytical validation, flash chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves residual coupling agents. High-performance liquid chromatography (HPLC) with a C18 column confirms purity >99% using a water/acetonitrile gradient.

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 3H, aryl-H), 2.98 (q, J = 7.2 Hz, 2H, SCH₂CH₃), 2.42 (s, 3H, CH₃), 1.39 (t, J = 7.2 Hz, 3H, SCH₂CH₃).

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Batch processing remains dominant due to equipment availability, though continuous flow systems offer advantages in heat management during exothermic steps like chlorination. Pilot-scale trials (10 kg batches) report 72% overall yield with 99.5% purity.

Comparative Analysis of Alternative Routes

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder (Fe) in acidic conditions.

Substitution: The chloro groups can participate in nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form corresponding substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Iron powder (Fe), sodium borohydride (NaBH₄)

Nucleophiles: Amines, thiols, alcohols

Major Products

Sulfoxides and Sulfones: From oxidation of the ethylsulfanyl group.

Amines: From reduction of nitro groups.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features. Its biological activity is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors involved in various disease processes.

Antimicrobial Activity

Research has shown that similar pyrimidine derivatives exhibit antimicrobial properties. For instance, compounds with related structures have demonstrated effectiveness against mycobacterial, bacterial, and fungal strains, positioning them as potential candidates for the development of new antibiotics .

Inhibitory Effects on Enzymes

Studies indicate that pyrimidine derivatives can act as enzyme inhibitors. The mechanisms of action often involve the inhibition of key metabolic pathways in pathogens, making them valuable in the fight against resistant strains of bacteria and fungi.

Pharmacological Studies

The compound has been subjected to various pharmacological evaluations to assess its efficacy and safety profile. Preliminary studies have suggested that it may possess anti-inflammatory and analgesic properties, which are critical in developing new pain management therapies.

Structure-Activity Relationship (SAR) Studies

The exploration of structure-activity relationships has been crucial in understanding how modifications to the chemical structure influence biological activity. This knowledge aids in the design of more potent derivatives with enhanced therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrimidine derivatives, including compounds structurally similar to 5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide, revealed significant antimicrobial activity against various strains of bacteria and fungi. The results indicated that these compounds could serve as potential leads for antibiotic development .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that certain pyrimidine derivatives could effectively inhibit key enzymes involved in metabolic pathways of pathogens. This inhibition was linked to structural characteristics that enhance binding affinity to the target enzymes .

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Substituent Variations at Position 2 (Sulfanyl/Sulfonyl Groups)

The ethylsulfanyl group (C₂H₅S) in the target compound contrasts with other sulfur-containing substituents in analogs:

Key Finding : Sulfonyl groups (e.g., ethylsulfonyl) improve solubility but may reduce cell permeability compared to sulfanyl analogs. The ethylsulfanyl group balances moderate lipophilicity and metabolic stability .

Variations in the Carboxamide Substituent

The 3-chloro-2-methylphenyl group in the target compound differs from other aryl/heteroaryl substituents:

Key Findings :

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

Key Finding : The target compound’s molecular weight (~365 g/mol) and moderate XlogP (~3.2) align with Lipinski’s rule of five, suggesting favorable oral bioavailability compared to higher-molecular-weight analogs like .

Research Implications

- Bioactivity : The 3-chloro-2-methylphenyl group may enhance binding to hydrophobic pockets in enzyme active sites, as seen in analogs targeting GPCRs .

- Synthetic Accessibility : Ethylsulfanyl derivatives are typically easier to synthesize than complex sulfamoyl or dioxidotetrahydrothiophen analogs .

Biological Activity

5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 342.24 g/mol. Its structure features a pyrimidine ring substituted with chloro and ethylsulfanyl groups, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.24 g/mol |

| Boiling Point | 421.5 ± 45.0 °C |

| CAS Number | 879949-21-0 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives of pyrimidines have shown enhanced antimicrobial efficacy compared to standard treatments like ciprofloxacin .

Anticancer Properties

The compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cellular metabolism. Specifically, it targets folate receptor-expressing cells, leading to S-phase accumulation and subsequent cell death . The mechanism involves inhibition of key enzymes in nucleotide biosynthesis pathways, which are critical for cancer cell proliferation.

Anti-inflammatory Effects

There is emerging evidence that pyrimidine derivatives possess anti-inflammatory properties. Compounds similar to 5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Substituents such as chloro and ethylsulfanyl groups play a crucial role in enhancing its potency against various biological targets. Studies suggest that electron-withdrawing groups on the aromatic ring improve interaction with biological receptors, leading to increased activity .

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics .

- Anticancer Activity : In a recent investigation, this compound was tested against human tumor cell lines. It showed significant antiproliferative effects with IC50 values indicating potent activity comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide?

- Methodology : A stepwise approach is typically employed. First, the pyrimidine core is synthesized via cyclization of thiourea derivatives with β-keto esters under acidic conditions. The ethylsulfanyl group is introduced via nucleophilic substitution at the 2-position using ethanethiol. Subsequent chlorination at the 5-position can be achieved using POCl₃. Finally, the carboxamide moiety is coupled via a Buchwald-Hartwig amination or a palladium-catalyzed cross-coupling reaction with 3-chloro-2-methylaniline .

- Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates. Purification often requires column chromatography or recrystallization.

Q. How can the molecular structure and crystallinity of this compound be validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystallize the compound using slow evaporation in solvents like DCM/hexane. SCXRD data collection (e.g., Bruker APEX-II diffractometer) reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For non-crystalline samples, use NMR (¹H/¹³C, 2D COSY/HSQC) and FTIR to confirm functional groups .

- Data Analysis : Software like SHELX or Olex2 refines crystallographic data. Dihedral angles between the pyrimidine ring and substituents (e.g., 3-chloro-2-methylphenyl) should be reported to assess planarity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated .

- Enzyme Inhibition : Kinase inhibition assays (e.g., ADP-Glo™) using recombinant enzymes (e.g., EGFR, VEGFR) to determine IC₅₀ values .

- Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests, staurosporine for kinase inhibition).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodology :

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing ethylsulfanyl with methylsulfonyl or altering the chloro-methylphenyl group).

- Pharmacokinetic Profiling : Assess lipophilicity (logP via shake-flask method) and metabolic stability (microsomal incubation). The trifluoromethyl group in related compounds enhances metabolic stability, suggesting similar strategies here .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with activity. For example, bulky substituents at the 2-position may sterically hinder target binding.

Q. How should contradictory biological data between studies be resolved?

- Methodology :

- Reproducibility Checks : Replicate assays under identical conditions (e.g., cell line, passage number, serum concentration).

- Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., Fisher’s exact test) to identify outliers. Contradictions may arise from impurities (>95% purity required via HPLC) or assay variability .

- Case Study : If one study reports potent EGFR inhibition while another shows no activity, verify enzyme source (recombinant vs. endogenous) and assay buffer composition.

Q. What computational approaches predict binding modes and target interactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., EGFR PDB: 1M17). Focus on key residues (e.g., hinge region Met793 for kinase inhibitors).

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Calculate binding free energy via MM-PBSA .

- Validation : Cross-reference computational results with mutagenesis data (e.g., alanine scanning of predicted binding residues).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.